

# Ligritinib Demonstrates Synergistic Anti-Tumor Activity with Chemotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ligritinib |           |
| Cat. No.:            | B15579019  | Get Quote |

### For Immediate Release

Hayward, CA – Preclinical data on **ligritinib** (AB801), a potent and selective AXL receptor tyrosine kinase inhibitor, reveals a strong synergistic effect when combined with standard chemotherapy agents in ovarian and non-small cell lung cancer (NSCLC) models. These findings, presented by Arcus Biosciences, position **ligritinib** as a promising candidate to enhance the efficacy of current cancer therapies by overcoming chemotherapy resistance.

**Ligritinib**, an orally active inhibitor, targets the AXL signaling pathway, which is implicated in tumor cell survival, proliferation, and the development of resistance to various cancer treatments. The preclinical studies indicate that combining **ligritinib** with taxane-based chemotherapy leads to a significant increase in anti-tumor activity compared to either agent alone.

## In Vitro Synergy: Enhanced Cancer Cell Killing

In vitro studies utilizing 3D spheroid models of ovarian and lung cancer demonstrated that the combination of **ligritinib** with paclitaxel or docetaxel resulted in a marked reduction in cell viability. This synergistic effect was quantified by measuring ATP levels, a key indicator of metabolically active cells.



Furthermore, the combination therapy led to a significant increase in DNA double-strand breaks, a hallmark of cellular damage, as measured by the phosphorylation of histone H2AX (yH2AX). This suggests that **ligritinib** enhances the DNA-damaging effects of chemotherapy, leading to increased cancer cell death.

Table 1: In Vitro Synergistic Activity of Ligritinib with

**Chemotherapy** 

| Cancer Type    | Cell Model | Chemotherapy<br>Agent | Key Finding                                                                   |
|----------------|------------|-----------------------|-------------------------------------------------------------------------------|
| Ovarian Cancer | Spheroids  | Paclitaxel            | Increased reduction in cell viability compared to single agents.              |
| Ovarian Cancer | Spheroids  | Paclitaxel            | Significant increase in yH2AX protein levels, indicating enhanced DNA damage. |
| Lung Cancer    | Monolayers | Docetaxel             | Significant increase in yH2AX protein levels, indicating enhanced DNA damage. |

## In Vivo Efficacy: Reduced Tumor Growth and Improved Survival

The synergistic effects of **ligritinib** in combination with chemotherapy were also observed in in vivo models. In a murine model of colorectal cancer, the triple combination of **ligritinib** (AB801), oxaliplatin, and an anti-PD-1 antibody resulted in significantly lower tumor volumes and increased survival compared to the combination of oxaliplatin and anti-PD-1 alone. This suggests that **ligritinib** can enhance the efficacy of both chemotherapy and immunotherapy.

# Table 2: In Vivo Anti-Tumor Efficacy of Ligritinib (AB801) Combination Therapy



| Cancer Model              | Treatment Groups                                                      | Key Outcomes                       | Statistical<br>Significance |
|---------------------------|-----------------------------------------------------------------------|------------------------------------|-----------------------------|
| MC38 Colorectal<br>Cancer | AB801 + Oxaliplatin +<br>anti-PD-1 vs.<br>Oxaliplatin + anti-PD-<br>1 | Significantly lower tumor volumes. | p = 0.0118                  |
| MC38 Colorectal<br>Cancer | AB801 + Oxaliplatin +<br>anti-PD-1 vs.<br>Oxaliplatin + anti-PD-<br>1 | Increased survival.                | p = 0.0419                  |

## **Mechanism of Action and Signaling Pathway**

**Ligritinib** exerts its effect by inhibiting the AXL receptor tyrosine kinase. The binding of the ligand GAS6 to AXL leads to receptor dimerization and autophosphorylation, activating downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which promote cancer cell survival and proliferation. **Ligritinib** blocks this phosphorylation, thereby inhibiting these prosurvival signals and sensitizing cancer cells to the cytotoxic effects of chemotherapy.





AXL Signaling Pathway Inhibition by Ligritinib

Click to download full resolution via product page

Caption: **Ligritinib** inhibits AXL receptor phosphorylation, blocking downstream survival pathways.

## **Experimental Workflows**



The preclinical evaluation of **ligritinib**'s synergistic effects followed a structured workflow, progressing from in vitro characterization to in vivo validation.

Preclinical Evaluation of Ligritinib-Chemotherapy Synergy

# In Vitro Studies 3D Spheroid & Monolayer (Ovarian & Lung Cancer Cells) Treat with Ligritinib, Chemotherapy (Paclitaxel/Docetaxel), or Combination Cell Viability Assay (CellTiter-Glo 3D) DNA Damage Analysis (yH2AX Western Blot)



Click to download full resolution via product page

Caption: Workflow for assessing **ligritinib**'s synergy with chemotherapy.

## **Experimental Protocols**

Disclaimer: The following are general protocols for the assays mentioned. The specific, detailed protocols from the Arcus Biosciences study were not available in the public domain at the time of this report.

## **Cell Viability Assay (3D CellTiter-Glo®)**

- Cell Seeding: Seed cancer cells in ultra-low attachment microplates to allow for the formation of 3D spheroids. Culture for 3-5 days.
- Treatment: Add ligritinib, chemotherapy (paclitaxel or docetaxel), or the combination to the spheroids at various concentrations. Include a vehicle-only control.



- Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
- Assay: Allow the plates to equilibrate to room temperature. Add CellTiter-Glo® 3D Reagent to each well.
- Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal.
- Measurement: Record luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

## **DNA Damage Assessment (yH2AX Western Blot)**

- Cell Culture and Treatment: Culture ovarian or lung cancer cells as monolayers or spheroids and treat with **ligritinib** and/or chemotherapy for the desired time period (e.g., 72 hours).
- Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phospho-histone H2A.X (Ser139). Wash and then incubate with an HRP-conjugated secondary antibody.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the results.

## In Vivo Tumor Xenograft Model

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MC38) into the flank of immunocompromised or syngeneic mice.
- Tumor Growth: Allow the tumors to reach a palpable size (e.g., ~100 mm<sup>3</sup>).



- Randomization and Treatment: Randomize the mice into treatment groups: vehicle control,
   ligritinib alone, chemotherapy alone, and the combination. Administer treatments according
   to the specified schedule (e.g., oral gavage for ligritinib, intraperitoneal injection for
   chemotherapy).
- Tumor Monitoring: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.
- Survival Analysis: Monitor the animals for signs of toxicity and record the date of euthanasia due to tumor burden reaching a predetermined endpoint.
- Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups. Statistical significance is determined using appropriate statistical tests.

The promising preclinical data for **ligritinib** in combination with chemotherapy provides a strong rationale for its continued clinical development in solid tumors. These studies highlight the potential of AXL inhibition as a key strategy to overcome chemotherapy resistance and improve patient outcomes.

• To cite this document: BenchChem. [Ligritinib Demonstrates Synergistic Anti-Tumor Activity with Chemotherapy in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579019#ligritinib-synergy-with-chemotherapy-in-preclinical-models]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com